![molecular formula C24H19ClN2O4S B2769242 benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate CAS No. 866015-97-6](/img/no-structure.png)

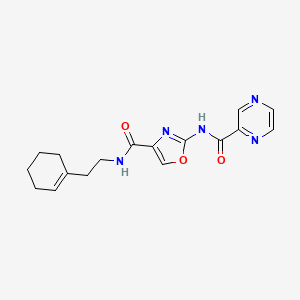

benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

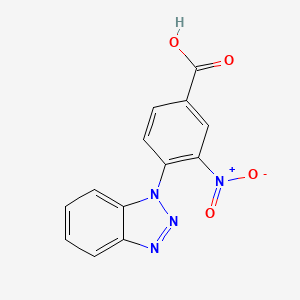

Benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate is a useful research compound. Its molecular formula is C24H19ClN2O4S and its molecular weight is 466.94. The purity is usually 95%.

BenchChem offers high-quality benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antitumor Activities

A study conducted by El-Moneim, El‐Deen, and El-Fattah (2011) described the synthesis of nitrogen heterocycles, including compounds related to the chemical structure of interest. These compounds were evaluated for their antioxidant and antitumor activities. The research highlights the potential therapeutic applications of these compounds in combating oxidative stress and tumor growth. El-Moneim, El‐Deen, & El-Fattah, 2011.

Antinociceptive and Anti-inflammatory Properties

Selvam, Karthik, Palanirajan, and Ali (2012) explored the design, synthesis, and biological properties of thiazolopyrimidine derivatives. Their research indicates the compounds' significant antinociceptive (pain-relieving) and anti-inflammatory activities. This study adds to the understanding of how structurally similar compounds might be developed for pain and inflammation management. Selvam, Karthik, Palanirajan, & Ali, 2012.

Aldose Reductase Inhibitory Activity

Ogawva, Yamawaki, Matsusita, Nomura, Kador, and Kinoshita (1993) synthesized a series of 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids with a benzyl moiety. These compounds were tested for their aldose reductase inhibitory activity, suggesting potential applications in managing diabetic complications. Ogawva et al., 1993.

Antimicrobial and Anti-inflammatory Agents

A study by Tolba, El-Dean, Ahmed, and Hassanien (2018) focused on synthesizing new thienopyrimidine derivatives and testing them as antimicrobial and anti-inflammatory agents. The compounds showed significant activity against fungi, bacteria, and inflammation, pointing to their potential use in developing new antimicrobial and anti-inflammatory treatments. Tolba, El-Dean, Ahmed, & Hassanien, 2018.

Antibacterial Activity

Research by Salahuddin, Kakad, and Shantakumar (2009) on novel Thieno[2, 3-d]pyrimidines revealed their antibacterial activity against both Gram-positive and Gram-negative bacteria. This study contributes to the ongoing search for new antibacterial agents in combating resistant bacterial strains. Salahuddin, Kakad, & Shantakumar, 2009.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophene-3-carboxylic acid, followed by cyclization and esterification reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-aminothiophene-3-carboxylic acid", "Benzyl bromide", "Triethylamine", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Chloroform", "Dichloromethane", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-aminothiophene-3-carboxylic acid using triethylamine as a catalyst in ethanol to form 3-(4-chlorophenyl)-2-amino-4,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-1(5H)-carboxylic acid.", "Step 2: Cyclization of the above product using acetic anhydride and sodium acetate in methanol to form 3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl acetate.", "Step 3: Esterification of the above product using benzyl bromide and potassium carbonate in dichloromethane to form benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate.", "Step 4: Purification of the final product using column chromatography with a solvent system of chloroform and petroleum ether." ] } | |

CAS RN |

866015-97-6 |

Molecular Formula |

C24H19ClN2O4S |

Molecular Weight |

466.94 |

IUPAC Name |

benzyl 2-[11-(4-chlorophenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-9-yl]acetate |

InChI |

InChI=1S/C24H19ClN2O4S/c25-16-9-11-17(12-10-16)27-22(29)21-18-7-4-8-19(18)32-23(21)26(24(27)30)13-20(28)31-14-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2 |

InChI Key |

KGYXTXCWMZFUAC-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)

![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid](/img/structure/B2769167.png)

![1-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2769171.png)

![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)

![(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2769176.png)

![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)

![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)

![3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2769181.png)